molecular formula C7H11NO3 B13224275 2-(4-oxopentan-2-ylideneamino)acetic Acid CAS No. 774143-38-3

2-(4-oxopentan-2-ylideneamino)acetic Acid

Katalognummer: B13224275
CAS-Nummer: 774143-38-3
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: NLMLNUUELMMBKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-oxopentan-2-ylideneamino)acetic acid is an organic compound with a unique structure that includes both a ketone and an imine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxopentan-2-ylideneamino)acetic acid typically involves the reaction of 4-oxopentanal with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: 4-oxopentanal and glycine.

    Catalyst: Acidic or basic catalyst depending on the desired reaction pathway.

    Conditions: Controlled temperature (usually around 25-30°C) and pH (around 7-8).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-oxopentan-2-ylideneamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted imines or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-oxopentan-2-ylideneamino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-oxopentan-2-ylideneamino)acetic acid involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ketone group can participate in redox reactions, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-oxopentan-2-ylideneamino)benzoic acid: Similar structure but with a benzoic acid moiety.

    2-(4-oxopentan-2-ylideneamino)isoindoline-1,3-dione: Contains an isoindoline-1,3-dione group.

Uniqueness

2-(4-oxopentan-2-ylideneamino)acetic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

774143-38-3

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

2-(4-oxopentan-2-ylideneamino)acetic acid

InChI

InChI=1S/C7H11NO3/c1-5(3-6(2)9)8-4-7(10)11/h3-4H2,1-2H3,(H,10,11)

InChI-Schlüssel

NLMLNUUELMMBKQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NCC(=O)O)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.